REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5].[CH3:7][O-:8].[Na+].[CH3:10][OH:11]>>[CH3:1][O:2][C:3](=[O:6])[CH2:4][C:7]([O:11][CH3:10])=[O:8].[CH3:1][O:2][C:3](=[O:6])[CH3:4].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5] |f:1.2|
|
Name
|
|
Quantity
|
868 g
|
Type
|
reactant
|
Smiles
|
COC(CCl)=O
|
Name
|
sodium methylate
|
Quantity
|
1.67 kg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 660 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 5.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 271 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5].[CH3:7][O-:8].[Na+].[CH3:10][OH:11]>>[CH3:1][O:2][C:3](=[O:6])[CH2:4][C:7]([O:11][CH3:10])=[O:8].[CH3:1][O:2][C:3](=[O:6])[CH3:4].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5] |f:1.2|
|
Name
|
|
Quantity
|
868 g
|
Type
|
reactant
|
Smiles
|
COC(CCl)=O
|
Name
|
sodium methylate
|
Quantity
|
1.67 kg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 660 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 5.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 271 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5].[CH3:7][O-:8].[Na+].[CH3:10][OH:11]>>[CH3:1][O:2][C:3](=[O:6])[CH2:4][C:7]([O:11][CH3:10])=[O:8].[CH3:1][O:2][C:3](=[O:6])[CH3:4].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5] |f:1.2|
|
Name
|
|
Quantity
|
868 g
|
Type
|
reactant
|
Smiles
|
COC(CCl)=O
|
Name
|
sodium methylate
|
Quantity
|
1.67 kg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 660 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 5.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 271 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5].[CH3:7][O-:8].[Na+].[CH3:10][OH:11]>>[CH3:1][O:2][C:3](=[O:6])[CH2:4][C:7]([O:11][CH3:10])=[O:8].[CH3:1][O:2][C:3](=[O:6])[CH3:4].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5] |f:1.2|
|
Name
|
|
Quantity
|
868 g
|
Type
|
reactant
|
Smiles
|
COC(CCl)=O
|
Name
|
sodium methylate
|
Quantity
|
1.67 kg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 660 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 5.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 271 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5].[CH3:7][O-:8].[Na+].[CH3:10][OH:11]>>[CH3:1][O:2][C:3](=[O:6])[CH2:4][C:7]([O:11][CH3:10])=[O:8].[CH3:1][O:2][C:3](=[O:6])[CH3:4].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5] |f:1.2|
|
Name
|
|
Quantity
|
868 g
|
Type
|
reactant
|
Smiles
|
COC(CCl)=O
|
Name
|
sodium methylate
|
Quantity
|
1.67 kg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 660 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 5.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 271 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |